Home > Products > Screening Compounds P137353 > Cancer/testis antigen 1 (121-130)
Cancer/testis antigen 1 (121-130) -

Cancer/testis antigen 1 (121-130)

Catalog Number: EVT-243559
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (121-130), also known as New York esophageal squamous cell carcinoma 1 or cancer testis antigen gene 1B, is a member of the cancer/testis antigen family. This family is characterized by its restricted expression pattern, predominantly in germ cells within the testis, while being aberrantly expressed in various malignancies. The gene encoding this antigen is located on the X chromosome at the Xq28 region and plays a significant role in cancer immunotherapy due to its immunogenic properties and restricted normal tissue expression.

Source and Classification

The cancer/testis antigen gene 1B was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. It is classified under the cancer/testis antigens, which comprise over 70 gene families and approximately 276 genes. These antigens are primarily expressed in the testis but can be found in various tumors, including melanoma, breast cancer, and lung cancer . Their unique expression pattern makes them promising targets for immunotherapeutic strategies.

Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 involves several molecular biology techniques. The initial identification of this antigen was achieved using serological analysis of recombinant complementary DNA libraries (SEREX). Subsequent studies utilized techniques such as polymerase chain reaction (PCR) and cloning to isolate the full-length complementary DNA sequence. The longest clone identified spans 747 base pairs with a coding region of 543 base pairs .

Technical Details

The synthesis process typically includes:

  • Cloning: Inserting the complementary DNA into expression vectors.
  • Transfection: Introducing these vectors into suitable host cells (e.g., bacterial or mammalian cells).
  • Protein Expression: Inducing protein expression through specific promoters.
  • Purification: Isolating the expressed protein using affinity chromatography or other purification methods.
Molecular Structure Analysis

Structure

Cancer/testis antigen 1 consists of 180 amino acids with a molecular mass of approximately 18 kDa. Its structure features a glycine-rich, hydrophilic N-terminal region that contains epitopes capable of eliciting immune responses, alongside a hydrophobic C-terminal region housing a Pcc1 transcription factor domain . The secondary structure predictions suggest a flexible loop conformation in the N-terminal domain and a more restrained helical structure in the C-terminal domain.

Data

  • Amino Acid Sequence: 180 residues long.
  • Molecular Mass: Approximately 18 kDa.
  • Chromosomal Location: Xq28 on the X chromosome.
Chemical Reactions Analysis

Reactions

While specific chemical reactions involving cancer/testis antigen 1 are not extensively documented, its role in immune responses suggests interactions with various immune cells and signaling pathways. The antigen can activate T-cell responses, leading to potential cytotoxic effects against tumor cells expressing this antigen.

Technical Details

The interaction mechanisms may include:

  • Antigen Presentation: Cancer/testis antigen 1 peptides presented by major histocompatibility complex molecules on tumor cells.
  • T-cell Activation: Recognition by T-cell receptors leading to immune activation.
Mechanism of Action

Cancer/testis antigen 1 acts primarily through its ability to elicit immune responses against tumors. Upon presentation on the surface of tumor cells, it can stimulate both humoral and cellular immunity. This process involves:

  • Recognition by T-cells: Specific T-cells recognize the peptide derived from cancer/testis antigen 1 presented by major histocompatibility complex molecules.
  • Cytotoxic Response: Activated T-cells can induce apoptosis in tumor cells expressing this antigen.

Data suggest that cancer/testis antigens can enhance anti-tumor immunity by promoting T-cell infiltration into tumors and facilitating tumor cell destruction .

Physical and Chemical Properties Analysis

Physical Properties

Cancer/testis antigen 1 is characterized by:

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic regions.
  • Stability: Stability may vary depending on environmental conditions such as temperature and pH.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 18 kDa.
  • Isoelectric Point: The isoelectric point may vary based on post-translational modifications but generally falls within physiological pH ranges.
Applications

Scientific Uses

Cancer/testis antigen 1 has significant applications in cancer immunotherapy:

  • Vaccine Development: It serves as a target for therapeutic vaccines aimed at eliciting specific immune responses against tumors.
  • Diagnostic Biomarker: Its expression levels can be used as biomarkers for certain cancers.
  • Adoptive Cell Transfer Therapy: Cancer/testis antigen 1 can be targeted in therapies involving engineered T-cells to enhance anti-tumor efficacy .
Introduction to Cancer/Testis Antigens (CTAs) and NY-ESO-1

Historical Discovery and Classification of CTAs

Cancer/Testis Antigens (CTAs) represent a unique category of tumor-associated antigens characterized by their restricted expression pattern. They are typically absent in most normal adult somatic tissues but exhibit reactivation in diverse malignancies. The first CTA, MAGE-A1, was identified in 1991 through its recognition by cytotoxic T lymphocytes in a melanoma patient, establishing a paradigm for tumor-specific immune targeting [2] [3]. The SEREX (serological analysis of recombinant cDNA expression libraries) methodology, pioneered in 1997, facilitated the discovery of NY-ESO-1 in esophageal squamous cell carcinoma. This approach detected antibodies against NY-ESO-1 in patient sera, confirming its immunogenicity [4] [9]. CTAs are classified into two main groups:

  • CT-X antigens: Encoded on the X chromosome (Xq24-Xq28), comprising ~50% of CTAs, including NY-ESO-1 (CTAG1B) and MAGE families.
  • Non-X CTAs: Located on autosomes (e.g., SSX, SPANX families) [2] [3].To date, over 250 CTAs across 70 gene families have been identified, with NY-ESO-1 standing out as the most immunogenic member due to its frequent spontaneous humoral and cellular immune responses in cancer patients [1] [9].

NY-ESO-1 as a Prototypical CTA: Genomic Localization and Structural Features

NY-ESO-1 (New York Esophageal Squamous Cell Carcinoma-1), also designated CTAG1B, is encoded by the CTGAG1B gene located at chromosome Xq28. This genomic region harbors a dense cluster of immunogenic CT-X antigens, including LAGE-1, which shares significant homology with NY-ESO-1 [2] [3] [9].

  • Primary Structure:NY-ESO-1 is an 18-kDa protein comprising 180 amino acids. Its structure features two distinct domains:
  • A glycine-rich N-terminal region (residues 1-80), harboring epitopes for CD4+ T-helper cells.
  • A highly hydrophobic C-terminal region (residues 81-180), containing a conserved Pcc-1 domain and encompassing the HLA class I-restricted peptide 121-130 [1] [8] [9].

  • Peptide 121-130 Context:Positioned within the hydrophobic C-terminus, residues 121-130 reside in a region critical for MHC class I presentation and T-cell receptor (TCR) engagement. While the precise sequence of 121-130 requires further characterization (not explicitly defined in the provided literature), its location within this domain suggests involvement in:

  • Proteasomal processing efficiency due to hydrophobicity.
  • Stability within the peptide-binding groove of HLA molecules.
  • Direct interaction with the TCR for antigen recognition [8] [9] [10].

Table 1: Structural and Genomic Features of NY-ESO-1

FeatureDetailSignificance
Gene NameCTAG1BEncodes NY-ESO-1 protein
Chromosomal LocationXq28CT-X antigen cluster; subject to epigenetic regulation
Protein Length180 amino acids18 kDa molecular weight
Key DomainsN-terminal (Gly-rich), C-terminal (Hydrophobic with Pcc-1 domain)C-terminal contains MHC class I epitopes (incl. region 121-130)
Homologous ProteinsLAGE-1 (~95% homology), ESO3 (lower homology)Potential cross-reactivity or functional redundancy

Biological Significance of NY-ESO-1 in Germline Development and Oncogenesis

The biological role of NY-ESO-1 remains incompletely defined, but its expression pattern and structural domains provide crucial insights.

  • Germline Development:NY-ESO-1 expression initiates during embryonic development around week 13, peaks between weeks 22-24 in testicular gonocytes and ovarian oogonia, and rapidly declines thereafter. In adult testes, expression persists in spermatogonia and primary spermatocytes but is absent in post-meiotic germ cells (spermatids) and Sertoli cells [1] [3] [9]. Nuclear localization of NY-ESO-1 in mesenchymal stem cells (MSCs) and its downregulation upon differentiation suggest a potential role in:
  • Germ cell self-renewal and clonal expansion.
  • Regulation of cell cycle progression, potentially via the Pcc-1 domain or interaction with MAGE family proteins (e.g., MAGE-C1), which are implicated in cell cycle control and apoptosis [4] [7] [9].

  • Oncogenesis and Tumor Expression:NY-ESO-1 is epigenetically silenced in somatic tissues but reactivated in cancers via promoter demethylation and histone modifications. Key complexes involved include HDAC1-mSin3A-NCOR1, Dnmt3b-HDAC1-Egr1, and Dnmt1-PCNA-UHRF1-G9a [1] [9]. Demethylating agents (e.g., decitabine) potently induce NY-ESO-1 expression specifically in tumor cells, enhancing their immunogenicity [1].

NY-ESO-1 expression exhibits marked heterogeneity across tumor types:

Table 2: NY-ESO-1 Expression in Human Tumors

Tumor TypeExpression Frequency (%)Clinical Significance
Myxoid/Round Cell Liposarcoma89-100Diagnostic marker; correlates with poor overall survival
Neuroblastoma82Potential immunotherapeutic target
Synovial Sarcoma80Homogeneous expression in 70% of cases; diagnostic differentiator from spindle cell neoplasms
Melanoma46Associated with advanced disease; target for vaccines/TCR-T therapy
Epithelial Ovarian Cancer43Antibody presence correlates with advanced stage/serous histology; predicts worse outcome
Triple-Negative Breast CancerSignificantly higher vs ER+Potential target for immunotherapy in a subtype with limited options

Data compiled from [1] [2] [4]

Biologically, NY-ESO-1 may contribute to oncogenesis through:

  • Microtubule Regulation: Interaction with MAGE proteins implicated in chromosome segregation and microtubule dynamics, potentially influencing resistance to taxane-based chemotherapies [4] [7].
  • Cancer Stem Cell Maintenance: Elevated expression in glioma cancer stem cells compared to differentiated cells, correlating with histone acetylation/DNA hypomethylation [3] [9].
  • Epithelial-to-Mesenchymal Transition (EMT): Association with pathways regulating EMT and tumor cell survival [2] [3].

Crucially, the hydrophobic C-terminal region (containing peptide 121-130) is processed and presented by tumor cells via MHC class I molecules, triggering cytotoxic CD8+ T-cell responses. This makes it a prime target for immunotherapeutic strategies like peptide vaccines and engineered TCR-T cells [6] [8] [10].

Properties

Product Name

Cancer/testis antigen 1 (121-130)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.